Home > Products > Screening Compounds P43535 > Propyl valproate
Propyl valproate -

Propyl valproate

Catalog Number: EVT-1660443
CAS Number:
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Propyl valproate is synthesized from valproic acid, which itself can be obtained through various synthetic routes involving diethyl malonate and 1-bromopropane. The compound is often used in formulations for treating neurological disorders due to its ability to stabilize mood and prevent seizures.

Classification
  • Chemical Class: Fatty acid derivative
  • Therapeutic Class: Anticonvulsant, mood stabilizer
  • CAS Number: 76584-70-8
Synthesis Analysis

Methods

The synthesis of propyl valproate typically involves the esterification of valproic acid with propanol. The general steps include:

  1. Esterification Reaction: Valproic acid is reacted with propanol in the presence of an acid catalyst (e.g., sulfuric acid) to form propyl valproate.
  2. Purification: The product is purified through techniques such as distillation or recrystallization to ensure high purity suitable for pharmaceutical applications.

Technical Details

The reaction conditions must be carefully controlled to optimize yield and minimize by-products. Typical conditions include:

  • Temperature: 60-100 °C
  • Reaction time: Several hours, depending on the scale
  • Catalyst concentration: Adjusted to maximize reaction efficiency without causing degradation of the product.
Molecular Structure Analysis

Structure

The molecular structure of propyl valproate can be represented as follows:

  • Chemical Formula: C11_{11}H22_{22}O2_2
  • Molecular Weight: 186.29 g/mol

The structure consists of a branched chain with a carboxylic acid functional group, which is crucial for its biological activity.

Data

  • Melting Point: Approximately 30 °C
  • Boiling Point: Approximately 200 °C
  • Solubility: Soluble in organic solvents like ethanol and acetone, but poorly soluble in water.
Chemical Reactions Analysis

Reactions

Propyl valproate participates in various chemical reactions typical of esters, including hydrolysis and transesterification.

  1. Hydrolysis: In the presence of water and an acid or base catalyst, propyl valproate can revert to valproic acid and propanol.
  2. Transesterification: It can react with other alcohols to form different esters, which may have varied pharmacological properties.

Technical Details

The hydrolysis reaction can be represented as follows:

Propyl Valproate+H2OAcid BaseValproic Acid+Propanol\text{Propyl Valproate}+\text{H}_2\text{O}\xrightarrow{\text{Acid Base}}\text{Valproic Acid}+\text{Propanol}

This reaction is significant in metabolic pathways where the drug may be converted back into its active form.

Mechanism of Action

The mechanism by which propyl valproate exerts its therapeutic effects involves several pathways:

  1. GABAergic Activity: Propyl valproate enhances gamma-aminobutyric acid (GABA) levels in the brain, leading to increased inhibitory neurotransmission.
  2. Sodium Channel Modulation: It stabilizes neuronal membranes by inhibiting sodium channels, reducing excitability.
  3. Histone Deacetylase Inhibition: The compound has been shown to inhibit histone deacetylases, promoting neuroprotective effects through gene expression modulation.

Data

Studies indicate that propyl valproate increases GABA concentrations by inhibiting GABA transaminase, leading to enhanced synaptic inhibition, which is crucial for its anticonvulsant properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid or pale yellow oil
  • Odor: Mild characteristic odor
  • Density: Approximately 0.9 g/cm³

Chemical Properties

Applications

Propyl valproate is primarily used in clinical settings for:

  1. Epilepsy Treatment: Effective in controlling various types of seizures.
  2. Bipolar Disorder Management: Utilized as a mood stabilizer.
  3. Migraine Prevention: Sometimes prescribed off-label for migraine prophylaxis.
  4. Neuroprotective Research: Investigated for potential neuroprotective effects in various neurological disorders.
Historical Context and Discovery of Propyl Valproate Derivatives

Serendipitous Identification of Valproic Acid's Anticonvulsant Properties

The therapeutic journey of valproic acid derivatives began not through intentional drug design, but through fortuitous laboratory observation. In 1962, French chemist Pierre Eymard was investigating khelline derivatives as potential anticonvulsants at the School of Medicine and Pharmacy in Grenoble, France. During preclinical testing, valproic acid (2-propylpentanoic acid) served merely as an inert organic solvent – a lipophilic vehicle to dissolve water-insoluble test compounds. This simple branched-chain fatty acid had been first synthesized eighty years earlier by American chemist Beverly S. Burton in 1882, yet remained pharmacologically unexplored [1] [4].

The pivotal discovery occurred when researchers observed that valproic acid itself exerted profound anticonvulsant effects in the pentylenetetrazole (PTZ) seizure test model. This unexpected finding revealed that the presumed inert solvent was actually the biologically active component. Subsequent pharmacological characterization demonstrated that valproic acid effectively attenuated seizure activity through mechanisms distinct from existing antiepileptics, lacking the characteristic heterocyclic structures of contemporary agents [1] [10]. The serendipitous nature of this discovery underscores how astute clinical observation can unveil therapeutic potential where rational design had not ventured.

Table 1: Key Milestones in the Serendipitous Discovery of Valproic Acid's Pharmacological Activity

YearEventSignificance
1882Synthesis by Beverly S. BurtonFirst chemical creation with no known therapeutic application
1962Discovery by Pierre Eymard and teamAccidental identification of anticonvulsant properties during solvent use
1963Publication of pharmacodynamic propertiesFirst scientific report establishing anti-epileptic potential
1966Initial human clinical trialDemonstrated efficacy in 12 patients with refractory epilepsy

Evolution from Solvent to Therapeutic Agent: Key Milestones in Structural Optimization

Following the unexpected discovery of valproic acid's anticonvulsant properties, researchers embarked on a systematic exploration of its pharmacological potential. The initial challenge centered on valproic acid's physicochemical limitations – particularly its status as a liquid with limited formulation stability and variable gastrointestinal absorption. This prompted the development of sodium valproate (a sodium salt of valproic acid) which offered improved crystallinity and handling properties. The sodium salt demonstrated equivalent therapeutic efficacy to the parent acid but with enhanced bioavailability and more consistent plasma concentrations [4] [5].

The 1970s and 1980s witnessed further pharmaceutical innovations to address formulation challenges. The most significant advancement came with divalproex sodium, a coordination complex formed between valproic acid and sodium valproate in a 1:1 molar ratio. This molecular hybrid exhibited improved stability and reduced gastrointestinal irritation compared to either component alone. Divalproex sodium represented a sophisticated approach to optimizing the therapeutic profile while maintaining the essential pharmacophore [5] [8].

Concurrent with these pharmaceutical developments, research into valproate's mechanistic diversity expanded its therapeutic applications. Beyond epilepsy management, valproate demonstrated efficacy in bipolar disorder stabilization (FDA-approved 1995) and migraine prophylaxis (FDA-approved 1996). This mechanistic promiscuity stemmed from valproate's multimodal actions, including enhancement of GABAergic neurotransmission, voltage-gated sodium channel modulation, and emerging evidence of histone deacetylase (HDAC) inhibition – an epigenetic mechanism with far-reaching therapeutic implications [2] [5] [10].

Table 2: Structural Evolution of Valproate-Based Therapeutics

CompoundStructural FeaturesAdvantages over Valproic Acid
Valproic acidFree carboxylic acid formOriginal bioactive compound discovered
Sodium valproateSodium salt of valproic acidImproved crystallinity, enhanced solubility
Divalproex sodium1:1 coordination complex of valproic acid and sodium valproateReduced gastrointestinal irritation, improved stability
Propyl valproate derivativesEsterified carboxyl groupEnhanced lipophilicity, metabolic stability, reduced toxicity risk

Emergence of Propyl Valproate as a Modified Analog: Rationale for Esterification

The development of propyl valproate derivatives emerged from systematic efforts to overcome persistent limitations of valproic acid and its salts. While effective therapeutics, these compounds presented significant challenges including dose-dependent hepatotoxicity (linked to metabolites like 4-ene-VPA and 2,4-diene-VPA) and teratogenic potential. These adverse effects were closely tied to the free carboxylic acid moiety and its metabolic pathways [4] [10].

The strategic esterification of valproic acid emerged as a promising approach to modulate its pharmacokinetic and safety profile. Converting the carboxylic acid to a propyl ester offered several theoretical advantages. The ester bond introduces a metabolic lability point that could potentially bypass hepatotoxic oxidative metabolites. Additionally, esterification significantly increases lipophilicity (logP approximately 3.5-4.0 for propyl esters versus 2.75 for valproic acid), enhancing blood-brain barrier penetration and potentially reducing the required therapeutic dose [6] [10].

The propyl ester configuration specifically was selected based on structure-activity relationship (SAR) studies indicating that branched aliphatic chains are essential for maintaining anticonvulsant efficacy. Research demonstrated that non-branched analogs showed diminished activity in pentylenetetrazole seizure models, while propyl derivatives preserved the optimal steric configuration for target engagement. Molecular modeling suggested the propyl group provides the ideal hydrophobic volume for receptor binding while maintaining metabolic stability through controlled ester hydrolysis [9] [10].

The propyl valproate design also addressed concerns about teratogenic mechanisms. Studies had implicated the carboxylic acid group in neural tube defects through interaction with placental organic anion transporters (OATs), leading to fetal accumulation. By replacing the ionizable carboxylic acid with a neutral ester, propyl valproate analogs potentially reduce placental transfer and embryotoxic risk while maintaining the essential branched-chain hydrophobic structure required for anticonvulsant activity [10].

Table 3: Rationale for Key Structural Modifications in Propyl Valproate Development

Structural ElementTherapeutic ChallengePropyl Valproate Solution
Carboxylic acid moietyHepatotoxic metabolites (4-ene-VPA); Teratogenicity via OAT transportEsterification eliminates acid-related toxicity mechanisms
Branched aliphatic chainsMolecular specificity for anticonvulsant activityPreservation of branched-chain configuration maintains efficacy
Optimal lipophilicityBlood-brain barrier penetration limitationsIncreased logP enhances CNS delivery
Metabolic vulnerabilityUncontrolled oxidation producing toxic intermediatesControlled ester hydrolysis directs metabolism toward safer pathways

Propyl valproate derivatives represent the culmination of six decades of iterative refinements that began with a serendipitous discovery. The journey from valproic acid as a simple organic solvent to rationally designed propyl esters exemplifies how structural optimization can enhance therapeutic potential while addressing safety limitations. These derivatives maintain the broad-spectrum activity of their predecessor while potentially offering improved metabolic stability and reduced toxicity liabilities – a testament to medicinal chemistry's power to refine nature's accidental gifts into targeted therapeutic agents [5] [6] [10].

Properties

Product Name

Propyl valproate

IUPAC Name

propyl 2-propylpentanoate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-4-7-10(8-5-2)11(12)13-9-6-3/h10H,4-9H2,1-3H3

InChI Key

VKKUQDSSNVIMON-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)OCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.